N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine is a complex organic compound that features a combination of imidazole, pyridine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, trifluoromethylphenol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine
- N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(fluoromethyl)phenoxy]pyridin-3-yl]methanamine
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The combination of imidazole and pyridine rings also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O/c1-2-26-10-9-24-17(26)13-23-12-14-5-4-8-25-18(14)27-16-7-3-6-15(11-16)19(20,21)22/h3-11,23H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZBIHFAYMECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.